molecular formula C17H30N2O2S2 B5664781 4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine

4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine

Cat. No. B5664781
M. Wt: 358.6 g/mol
InChI Key: TUYWATLQCJBZJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine and piperazine analogues often involves advanced synthetic routes. One such method includes [3+2] cycloaddition reactions of unsaturated vicinal dicarboxylic acid derivatives with in situ generated azomethine ylides to form pyrrolidine rings, followed by nucleophilic cyclization to annelate additional heteroaliphatic rings (Sokolenko et al., 2019). Another approach involves reactions of dithiocarbamic acids derived from morpholine and piperidine with acrylic acid derivatives to prepare various esters, amides, and nitriles (Zhivotova et al., 2004).

Molecular Structure Analysis

The molecular structures of morpholine analogues, including dihetera[3.3.n]propellanes, have been explored through X-ray diffraction studies and analyzed using exit vector plots (EVP), revealing distinct spatial positions of heteroatoms and various conformations adopted by the molecular framework (Sokolenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of morpholine and piperidine derivatives can be significantly diverse. For instance, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine leads to the formation of 4,5,6,7-tetrahydroindole derivatives, showcasing the ability of these compounds to undergo complex rearrangements (Mamedov et al., 2019).

Physical Properties Analysis

The physical properties of morpholine and its derivatives are often influenced by the molecular structure and the presence of heteroatoms. The conformational flexibility and larger size compared to parent heterocycles like morpholine and piperidine have been demonstrated through X-ray diffraction and exit vector plot analysis (Feskov et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, can be elucidated by studying specific reactions. For example, the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine in DMSO/water mixtures has been investigated, providing insights into the kinetics and mechanism of such reactions and the formation of intermediates (Bernasconi et al., 2007).

properties

IUPAC Name

3-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2S2/c20-17(18-6-8-21-9-7-18)4-3-15-2-1-5-19(12-15)16-13-22-10-11-23-14-16/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWATLQCJBZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CSCCSC2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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